(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-cyanoethanamide
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Overview
Description
2-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CYANOACETAMIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CYANOACETAMIDE typically involves the reaction of 5-bromo-2-oxindole with cyanoacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CYANOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
2-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CYANOACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CYANOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
2-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CYANOACETAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Bromoindole: A simpler indole derivative used in organic synthesis.
What sets 2-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CYANOACETAMIDE apart is its unique combination of a bromine atom and a cyanoacetamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H6BrN3O2 |
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Molecular Weight |
292.09 g/mol |
IUPAC Name |
(2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-2-cyanoacetamide |
InChI |
InChI=1S/C11H6BrN3O2/c12-5-1-2-8-6(3-5)9(11(17)15-8)7(4-13)10(14)16/h1-3H,(H2,14,16)(H,15,17)/b9-7- |
InChI Key |
DBBQHHBNAPLKKG-CLFYSBASSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=C(\C#N)/C(=O)N)/C(=O)N2 |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(C#N)C(=O)N)C(=O)N2 |
Origin of Product |
United States |
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